Cas no 2171645-06-8 (3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride)

3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride
- Propanamide, 3-(ethylamino)-2-methyl-N-[1-methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-, hydrochloride (1:1)
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- インチ: 1S/C13H27N3O2.ClH/c1-6-14-8-10(4)12(17)16-11(5)13(18)15-7-9(2)3;/h9-11,14H,6-8H2,1-5H3,(H,15,18)(H,16,17);1H
- InChIKey: KCBMBNQCBKNLCV-UHFFFAOYSA-N
- SMILES: C(C)(C(=O)NCC(C)C)NC(=O)C(C)CNCC.Cl
3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FKFM-5g |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95% | 5g |
$3747.00 | 2023-12-19 | |
1PlusChem | 1P01FKFM-500mg |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95% | 500mg |
$1055.00 | 2023-12-19 | |
Enamine | EN300-1301433-2.5g |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95% | 2.5g |
$2014.0 | 2023-06-06 | |
Enamine | EN300-1301433-1000mg |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95.0% | 1000mg |
$1029.0 | 2023-09-30 | |
Enamine | EN300-1301433-2500mg |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95.0% | 2500mg |
$2014.0 | 2023-09-30 | |
Enamine | EN300-1301433-5.0g |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95% | 5g |
$2981.0 | 2023-06-06 | |
Enamine | EN300-1301433-50mg |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95.0% | 50mg |
$238.0 | 2023-09-30 | |
Enamine | EN300-1301433-10000mg |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95.0% | 10000mg |
$4421.0 | 2023-09-30 | |
Enamine | EN300-1301433-0.25g |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95% | 0.25g |
$509.0 | 2023-06-06 | |
Enamine | EN300-1301433-0.5g |
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |
2171645-06-8 | 95% | 0.5g |
$803.0 | 2023-06-06 |
3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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9. Caper tea
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochlorideに関する追加情報
3-(Ethylamino)-2-Methyl-N-{1-(2-Methylpropyl)Carbamoylethyl}Propanamide Hydrochloride: A Comprehensive Overview
The compound 3-(Ethylamino)-2-Methyl-N-{1-(2-Methylpropyl)Carbamoylethyl}Propanamide Hydrochloride (CAS No. 2171645-06-8) is a complex organic molecule with significant potential in various pharmacological applications. This compound, often referred to as compound 2171645-06-8, has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a valuable candidate for drug development.
The molecular structure of 3-(Ethylamino)-2-Methyl-N-{1-(2-Methylpropyl)Carbamoylethyl}Propanamide Hydrochloride is characterized by a combination of functional groups, including an ethylamino group, a methyl group, and a carbamate moiety. These functional groups contribute to its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers have demonstrated that the presence of the carbamate group enhances the compound's stability and bioavailability, making it suitable for systemic administration.
Recent advancements in computational chemistry have enabled detailed modeling of compound 2171645-06-8's interactions with target proteins. For instance, molecular docking studies have revealed that this compound exhibits high affinity for certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes. This finding underscores its potential as a therapeutic agent in treating conditions such as inflammation, pain, and neurodegenerative diseases.
In terms of synthesis, the preparation of 3-(Ethylamino)-2-Methyl-N-{1-(2-Methylpropyl)Carbamoylethyl}Propanamide Hydrochloride involves a multi-step process that includes nucleophilic substitution and amide bond formation. The use of chiral catalysts in the synthesis has been shown to improve enantiomeric excess, which is crucial for ensuring the compound's efficacy and reducing potential side effects. These synthetic strategies are detailed in recent publications, providing a roadmap for large-scale production.
The pharmacological profile of compound 2171645-06-8 has been extensively studied in preclinical models. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). Additionally, animal studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects without inducing significant toxicity. These findings align with the growing interest in developing safer and more effective anti-inflammatory agents.
One of the most promising applications of 3-(Ethylamino)-2-Methyl-N-{1-(2-Methylpropyl)Carbamoylethyl}Propanamide Hydrochloride lies in its potential to modulate neuroprotective pathways. Emerging research suggests that this compound may enhance neuronal survival by activating pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This mechanism could be particularly beneficial in treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
Moreover, the hydrochloride salt form of this compound plays a crucial role in its pharmacokinetics. The hydrochloride counterion not only stabilizes the molecule but also influences its solubility and absorption profile. Recent studies have optimized the formulation of this compound to enhance its oral bioavailability, making it more practical for clinical use.
In conclusion, 3-(Ethylamino)-2-Methyl-N-{1-(2-Methylpropyl)Carbamoylethyl}Propanamide Hydrochloride (CAS No. 2171645-06-8) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with favorable pharmacokinetic properties and diverse biological activities, positions it as a strong candidate for therapeutic development. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound holds immense promise for addressing unmet medical needs.
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